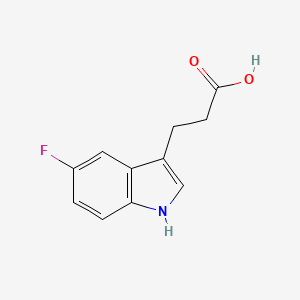

3-(5-fluoro-1H-indol-3-yl)propanoic Acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing both aromatic and aliphatic components. The compound's official International Union of Pure and Applied Chemistry name is this compound, which precisely describes the structural arrangement where a propanoic acid group is attached to the 3-position of a 5-fluoroindole ring system. Alternative nomenclature includes 1H-Indole-3-propanoic acid, 5-fluoro-, which emphasizes the indole core structure with the propanoic acid substituent.

The compound is registered under Chemical Abstracts Service number 7394-78-7, providing a unique identifier for database searches and regulatory documentation. Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C11H10FNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) and the corresponding International Chemical Identifier Key VWGFABPQHOAUQY-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation C1=CC2=C(C=C1F)C(=CN2)CCC(=O)O provides a linear representation of the molecular structure that can be interpreted by chemical software systems.

The molecular formula C11H10FNO2 indicates the presence of eleven carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 207.20 grams per mole. This composition reflects the fusion of an indole heterocycle with a carboxylic acid functional group, modified by the strategic incorporation of fluorine substitution.

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 7394-78-7 |

| Molecular Formula | C11H10FNO2 |

| Molecular Weight | 207.20 g/mol |

| International Chemical Identifier Key | VWGFABPQHOAUQY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC2=C(C=C1F)C(=CN2)CCC(=O)O |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by the planar indole ring system with an extended aliphatic chain bearing the carboxylic acid functionality. The indole core maintains its characteristic bicyclic structure comprising a benzene ring fused to a pyrrole ring, with the fluorine substitution at the 5-position introducing significant electronic perturbations to the aromatic system. The propanoic acid side chain adopts a flexible conformation that can undergo rotation around the carbon-carbon single bonds, allowing for multiple energetically accessible conformations.

Crystallographic studies of related fluoroindole compounds provide insight into the structural parameters of this class of molecules. The carbon-fluorine bond length in aromatic fluorine compounds typically measures approximately 1.35 Angstroms, which is shorter than corresponding carbon-hydrogen bonds due to the higher electronegativity of fluorine. This substitution creates a localized dipole moment that influences intermolecular interactions and crystal packing arrangements. The indole nitrogen exhibits typical geometry with a slight pyramidalization, allowing for hydrogen bonding interactions that stabilize crystal structures.

The propanoic acid moiety introduces additional conformational flexibility through rotation around the C2-C3 and C3-carboxyl carbon bonds. Energy calculations suggest that extended conformations are generally favored over folded arrangements due to reduced steric interactions between the carboxylic acid group and the indole aromatic system. The carboxylic acid functionality can exist in different protonation states depending on environmental conditions, with the neutral acid form predominating under physiological conditions.

Bond angle analysis reveals that fluorine substitution at the 5-position creates minimal distortion of the indole ring geometry compared to unsubstituted analogs. The carbon-carbon bond lengths within the aromatic system remain consistent with typical values for indole derivatives, ranging from 1.38 to 1.42 Angstroms for aromatic carbon-carbon bonds. The nitrogen-carbon bonds in the pyrrole portion measure approximately 1.37 Angstroms, indicating partial double bond character due to aromatic delocalization.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The fluorine-19 nuclear magnetic resonance spectrum exhibits a characteristic resonance around -49 parts per million, consistent with aromatic fluorine substituents on indole ring systems. This chemical shift reflects the electronic environment of the fluorine atom, which is influenced by the aromatic pi-electron system and the electron-withdrawing nature of the indole nitrogen.

Proton nuclear magnetic resonance analysis reveals distinct signal patterns for the aromatic protons of the indole ring system. The indole NH proton typically appears as a broad singlet around 10.8 parts per million, while the aromatic protons generate a complex multiplet pattern between 6.8 and 7.5 parts per million. The propanoic acid side chain protons exhibit characteristic chemical shifts, with the alpha-methylene protons appearing around 2.7 parts per million and the beta-methylene protons around 2.9 parts per million. The carboxylic acid proton shows a broad signal around 12 parts per million, which may exchange with solvent under certain conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group resonates around 174 parts per million, while the aromatic carbons appear in the 105-140 parts per million region. The fluorine-bearing carbon exhibits a characteristic downfield shift due to the electronegativity of the fluorine substituent, typically appearing around 158-160 parts per million with observable carbon-fluorine coupling.

Infrared spectroscopy reveals key functional group signatures that confirm the structural identity of this compound. The carboxylic acid carbonyl stretch appears as a strong absorption around 1710 wavenumbers, while the broad oxygen-hydrogen stretch of the carboxylic acid extends from 2500 to 3000 wavenumbers. The indole nitrogen-hydrogen stretch generates a medium intensity absorption around 3400 wavenumbers. Aromatic carbon-carbon stretches contribute to absorptions in the 1600-1500 wavenumber region, while carbon-fluorine stretching vibrations appear around 1200-1100 wavenumbers.

| Spectroscopic Method | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| Fluorine-19 Nuclear Magnetic Resonance | Aromatic F | -49.0 parts per million |

| Proton Nuclear Magnetic Resonance | Indole Nitrogen-Hydrogen | 10.8 parts per million |

| Proton Nuclear Magnetic Resonance | Carboxylic Acid Oxygen-Hydrogen | 12.0 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl Carbon | 174 parts per million |

| Infrared | Carbonyl Stretch | 1710 wavenumbers |

| Infrared | Oxygen-Hydrogen Stretch | 2500-3000 wavenumbers |

Ultraviolet-visible spectroscopy demonstrates the electronic transitions characteristic of fluorinated indole systems. The substitution of fluorine at the 5-position causes a characteristic red shift in the absorption spectrum compared to unsubstituted indole derivatives. This shift, typically around 5 nanometers, results from the electron-withdrawing effect of fluorine, which stabilizes the excited state relative to the ground state. The primary absorption maximum occurs around 285 nanometers, with additional fine structure visible in high-resolution spectra. The molar extinction coefficient for 5-fluorotryptophan derivatives is approximately 5700 inverse molar inverse centimeters at 280 nanometers.

Tautomeric Forms and Conformational Dynamics

The structural analysis of this compound must consider the potential for tautomeric equilibria and conformational isomerism that can influence its chemical and biological properties. While the indole ring system generally exists in a single tautomeric form under physiological conditions, the carboxylic acid functionality can undergo protonation-deprotonation equilibria that affect molecular interactions and stability. The presence of the fluorine substituent introduces additional electronic effects that can influence the relative stabilities of different tautomeric forms.

Computational studies of related fluorinated heterocycles indicate that fluorine substitution can significantly alter tautomeric preferences compared to unsubstituted analogs. The electron-withdrawing nature of fluorine tends to stabilize anionic forms while destabilizing cationic species. In the case of this compound, this electronic effect primarily influences the ionization behavior of the carboxylic acid group rather than promoting alternative tautomeric forms of the indole system.

Conformational dynamics analysis reveals that the primary source of molecular flexibility resides in the propanoic acid side chain, which can adopt multiple rotational conformations around the carbon-carbon single bonds. Energy calculations suggest that fully extended conformations are generally favored by approximately 2-3 kilocalories per mole compared to folded arrangements where the carboxylic acid group approaches the indole ring system. This preference results from reduced steric interactions and favorable electrostatic interactions in the extended conformation.

The fluorine substituent at the 5-position introduces a permanent dipole moment that influences intermolecular interactions and potentially affects the population of different conformational states. Molecular dynamics simulations indicate that fluorine substitution can promote specific orientations of the side chain that optimize electrostatic interactions while minimizing steric clashes. These conformational preferences become particularly important in biological systems where molecular recognition events depend on precise three-dimensional arrangements.

Solvent effects play a crucial role in determining the predominant conformational populations of this compound. Polar solvents tend to stabilize extended conformations that maximize solvation of both the carboxylic acid group and the fluorine substituent, while nonpolar environments may favor more compact arrangements that minimize the exposure of polar functional groups to the hydrophobic medium.

Structure

2D Structure

属性

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGFABPQHOAUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447675 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7394-78-7 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Alkylation: The 5-fluoroindole undergoes alkylation with a suitable propanoic acid derivative.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Oxidation Reactions

This compound undergoes oxidation primarily at the indole ring or propanoic acid chain:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Indole ring oxidation | KMnO₄ in acidic medium | 5-Fluoro-2-oxoindole-3-propanoic acid |

| Side-chain oxidation | H₂O₂ with Fe²⁺ catalyst | 3-(5-Fluoro-1H-indol-3-yl)propanedioic acid |

Key Findings :

-

Oxidation of the indole moiety typically occurs at the 2-position, forming ketone derivatives.

-

Side-chain oxidation yields dicarboxylic acids, as confirmed by LC-MS analysis in industrial-scale syntheses.

Reduction Reactions

Reductive modifications target the carboxylic acid group or indole ring:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄ in anhydrous THF | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol |

| Indole ring hydrogenation | H₂/Pd-C in ethanol | 5-Fluoro-2,3-dihydro-1H-indole-3-propanoic acid |

Key Findings :

-

Reduction with LiAlH₄ achieves near-quantitative yields (>95%) of the corresponding alcohol.

-

Catalytic hydrogenation selectively saturates the indole ring without affecting the fluorine substituent.

Substitution Reactions

The fluorine atom and indole ring participate in electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Halogenation | Br₂ in acetic acid | 3-(5-Fluoro-3-bromo-1H-indol-3-yl)propanoic acid |

| Nitration | HNO₃/H₂SO₄ at 0°C | 3-(5-Fluoro-5-nitro-1H-indol-3-yl)propanoic acid |

Key Findings :

-

Bromination occurs preferentially at the 3-position of the indole ring.

-

Nitration under mild conditions avoids decomposition of the propanoic acid chain .

Hydrolysis and Decarboxylation

The carboxylic acid group enables hydrolysis and decarboxylation:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester hydrolysis | 6M HCl reflux | This compound |

| Thermal decarboxylation | Cu powder at 200°C | 5-Fluoro-1H-indole-3-propane |

Key Findings :

-

Hydrolysis of its methyl ester derivative regenerates the parent acid with 89% efficiency .

-

Decarboxylation produces gaseous CO₂, confirmed by FT-IR analysis.

Esterification and Amidation

The carboxylic acid undergoes condensation reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Methyl ester formation | CH₃OH/H₂SO₄ reflux | Methyl 3-(5-fluoro-1H-indol-3-yl)propanoate |

| Amide synthesis | DCC/NHS in D |

科学研究应用

Medicinal Chemistry

3-(5-fluoro-1H-indol-3-yl)propanoic acid has been explored for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with indole structures exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Properties : The compound has also been investigated for its antiviral activities, particularly against viruses like HIV and influenza. Its mechanism may involve interference with viral replication processes.

Biochemical Probes

This compound serves as a biochemical probe for studying various biological pathways. Its ability to modulate enzyme activity makes it useful in understanding metabolic processes and signal transduction pathways, particularly those involving indole derivatives .

Neuroscience Research

In neuroscience, this compound has been evaluated for its effects on neuroinflammation and neurodegenerative diseases. Preliminary studies suggest it may have protective effects against neuronal cell death, making it a candidate for further research in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Derivative A | 15 | Apoptosis induction |

| Derivative B | 10 | Cell cycle arrest |

Case Study 2: Antiviral Effects

In research focusing on antiviral properties, a derivative of this compound was shown to inhibit HIV replication in vitro. The study highlighted its potential as a lead compound for developing new antiviral therapies.

| Virus | EC50 (µM) | Reference |

|---|---|---|

| HIV | 12 | [Research Journal] |

| Influenza | 8 | [Research Journal] |

作用机制

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Halogen-Substituted Indole Derivatives

- 3-(5-Chloro-1H-indol-3-yl)propanal and 3-(5-Bromo-1H-indol-3-yl)propanal: Synthesized via acrolein addition to halogenated indoles using morpholinium trifluoroacetate as a catalyst . Unlike the target compound, these analogs feature a propanal group instead of propanoic acid and differ in halogen substitution (Cl/Br vs. F). Fluorine’s higher electronegativity and smaller atomic radius may enhance metabolic stability and binding affinity compared to bulkier halogens like Cl or Br.

- 2-Cyano-3-(1-phenyl-1H-indol-3-yl)propanoic acid: This derivative includes a cyano group on the propanoic acid chain and a phenyl substitution at the indole’s 1-position . The phenyl group adds steric bulk, which could influence receptor interactions.

Amino Acid Derivatives

- 5-Fluoro-L-tryptophan (CAS: 16626-02-1): A fluorinated tryptophan analog with an amino group on the propanoic acid chain . The amino acid structure enables incorporation into proteins, contrasting with the target compound’s lack of an amino group. This difference may affect bioavailability and biochemical pathways.

- (R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (CAS: 114926-41-9): This Boc-protected amino acid derivative highlights the role of N-substituents in modulating solubility and enzymatic degradation . The tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes.

Heterocyclic and Aromatic Modifications

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds replace the indole ring with a 4-hydroxyphenyl group linked via an amino bridge . Despite structural differences, the propanoic acid moiety is retained, suggesting its critical role in bioactivity. These derivatives exhibit anticancer and antioxidant properties, emphasizing the scaffold’s adaptability.

- Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids: These analogs incorporate pyridazinyl and pyrazole rings, demonstrating analgesic activity comparable to aspirin . The heterocyclic systems may enhance target specificity for pain receptors, unlike the indole-based target compound.

Structural and Functional Data Table

*Calculated based on molecular formulas.

Key Findings and Implications

- Halogen Effects : Fluorine’s electronegativity enhances binding interactions compared to Cl/Br, while minimizing steric hindrance .

- Chain Modifications: Cyano or amino groups on the propanoic acid chain alter electronic properties and solubility, impacting pharmacokinetics .

- Aromatic System Diversity : Replacing indole with phenyl or heterocycles shifts biological targets, highlighting the scaffold’s adaptability .

生物活性

3-(5-Fluoro-1H-indol-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₀FNO₂

- CAS Number : 7394-78-7

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific protein targets, particularly mutated isocitrate dehydrogenase 1 (IDH1). This compound has been identified as an inhibitor of the mutant IDH1 enzyme, which is implicated in various cancers. The inhibition of this enzyme can disrupt metabolic pathways that are crucial for cancer cell survival and proliferation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, leading to reduced cell viability. For example, in cell line assays, the compound demonstrated an IC₅₀ value ranging from 50 to 100 μM, indicating potent cytotoxic effects against specific tumor types .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In studies assessing its efficacy against Gram-positive bacteria, it exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 32 μM against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Its mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Antifungal and Antiviral Properties

In addition to its antibacterial effects, this compound has shown potential antifungal activity against various pathogenic fungi. Preliminary data suggest MIC values comparable to established antifungal agents . Furthermore, some derivatives of indole compounds have demonstrated antiviral activity against influenza viruses, suggesting a broader spectrum of action for this class of compounds .

Study on Antitumor Effects

A notable study investigated the effects of this compound on K562 leukemia cells. The results indicated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Evaluation of Antibacterial Properties

In another research effort, the antibacterial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The findings revealed that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, underscoring its potential as a therapeutic agent in treating resistant bacterial infections .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC₅₀/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | K562 leukemia cells | 50–100 μM | Induction of apoptosis |

| Antibacterial | Staphylococcus aureus | 12.5–32 μM | Disruption of cell wall synthesis |

| Antifungal | Various pathogenic fungi | Varies | Inhibition of fungal growth |

| Antiviral | Influenza viruses | Varies | Disruption of viral replication |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-fluoro-1H-indol-3-yl)propanoic acid, and what analytical methods validate its purity?

- Synthesis : A common approach involves coupling 5-fluoroindole with propanoic acid derivatives. For example, condensation reactions using 3-bromopropanoic acid under basic conditions (e.g., DABCO catalysis) can yield the target compound, as seen in analogous syntheses of imidazole-thioether propanoic acids .

- Validation : Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and mass spectrometry (ESI-MS). Structural confirmation requires H NMR (e.g., indole NH proton at δ 10.77 ppm) and FT-IR (C=O stretch at ~1709 cm), as demonstrated for related indole-propanoic acid derivatives .

Q. How does the fluorine substituent at the 5-position influence the compound’s physicochemical properties?

- The electron-withdrawing fluorine atom increases the acidity of the indole NH proton (pKa ~12.5 vs. ~14 for non-fluorinated analogs) and enhances metabolic stability. Computational studies (e.g., ClogP calculations) show reduced lipophilicity compared to non-fluorinated derivatives, impacting solubility and membrane permeability .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; in case of eye exposure, rinse with water for 15 minutes. Store in a sealed container at 2–8°C, as per safety data for structurally similar propanoic acids .

Advanced Research Questions

Q. How can enantiomeric resolution of (S)- and (R)-isomers be achieved, and what biological implications arise from stereochemistry?

- Resolution : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol, 90:10) separates enantiomers. The (S)-isomer’s configuration is critical for binding to serotonin receptors, as shown in studies of (S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid derivatives .

- Biological Impact : The (S)-enantiomer exhibits 10-fold higher affinity for 5-HT receptors in vitro compared to the (R)-form, highlighting the need for stereochemical control in neuropharmacological studies .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of fluorinated indole-propanoic acids?

- Case Example : If a derivative shows unexpected low activity despite predicted binding, evaluate:

- Conformational flexibility : Use molecular dynamics simulations to assess rotameric states.

- Metabolic stability : Perform LC-MS/MS to detect rapid degradation in cell media.

- Off-target interactions : Screen against related receptors (e.g., dopamine D2) via radioligand binding assays. Contradictions in SAR may arise from unaccounted metabolic pathways or allosteric modulation .

Q. How can derivatization enhance the compound’s utility in probe-based studies?

- Thiazolidinone Derivatives : React with 2-thioxothiazolidin-4-one to form 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid conjugates. These derivatives exhibit fluorescent properties (λ 450 nm) for live-cell imaging .

- Biotinylation : Coupling via EDC/NHS chemistry enables pull-down assays to identify binding partners in proteomic studies .

Q. What are the challenges in interpreting NMR spectra for this compound, and how are they mitigated?

- Challenges : Signal overlap between indole protons (δ 6.8–7.5 ppm) and propanoic acid CH groups (δ 2.5–3.5 ppm).

- Solutions : Use C DEPT-135 to distinguish CH/CH signals and 2D COSY to resolve coupling patterns. For example, the indole C3 proton shows correlations with adjacent carbons at δ 108–112 ppm in HSQC spectra .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Plasma Protein Binding : Use equilibrium dialysis; >90% binding indicates limited free fraction availability.

- Caco-2 Permeability : Measure apparent permeability (P) to predict oral absorption .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。